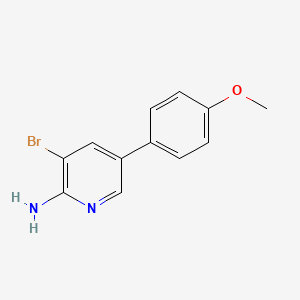

3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring, an aromatic six-membered heterocycle isosteric to benzene (B151609), is a ubiquitous scaffold in both natural products and synthetic molecules. Its unique chemical properties make it an indispensable tool in organic synthesis and a privileged structure in medicinal chemistry. beilstein-journals.orgorganic-chemistry.org The presence of the nitrogen atom alters the electronic distribution of the ring, making it electron-deficient and generally more water-soluble compared to its carbocyclic analog, a property that is highly advantageous for pharmaceutical candidates. beilstein-journals.org

In medicinal chemistry, the pyridine scaffold is a core component in a multitude of FDA-approved drugs, demonstrating its versatility in targeting a wide range of diseases. organic-chemistry.orgbldpharm.com It is found in vitamins such as niacin and pyridoxine, coenzymes like NAD, and numerous alkaloids. beilstein-journals.orgsigmaaldrich.com The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. Furthermore, the pyridine ring system is synthetically versatile; it can be readily functionalized and is prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. beilstein-journals.org This synthetic tractability allows chemists to fine-tune the steric and electronic properties of pyridine-based molecules to optimize their pharmacological activity. sigmaaldrich.com

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Isoniazid | Antitubercular | bldpharm.com |

| Torasemide | Antihypertensive (Diuretic) | sigmaaldrich.com |

| Pyridostigmine | Treatment of Myasthenia Gravis | sigmaaldrich.com |

| Vismodegib | Anti-carcinoma | sigmaaldrich.com |

Role of Substituted Pyridinamines as Versatile Building Blocks and Pharmacophores

Within the vast family of pyridine derivatives, substituted pyridinamines (or aminopyridines) are particularly valuable as both versatile chemical building blocks and potent pharmacophores. The amino group provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and participation in condensation reactions to form more complex heterocyclic systems. This makes them key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com

From a medicinal chemistry perspective, the pyridinamine moiety is a recognized pharmacophore that can engage in critical binding interactions with biological targets. The specific substitution pattern on the pyridine ring dramatically influences the molecule's activity and selectivity. libretexts.org For instance, pharmacophore-based database screening has identified simple substituted pyridines as novel inhibitors of the dopamine (B1211576) transporter (DAT), where the geometry and nature of the substituents are determinant factors for activity. libretexts.org The synthesis of compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine as intermediates for drug discovery highlights the strategic importance of this class of molecules. nih.gov The presence of both an amino group and other substituents, such as halogens, on the same pyridine ring creates a multifunctional scaffold ripe for sequential and diverse chemical modifications.

Historical Context of Bromopyridines in Catalytic Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. orgsyn.org These reactions enabled the efficient formation of carbon-carbon bonds under mild conditions, a previously formidable challenge. orgsyn.org

Bromopyridines have been central to this chemical revolution. The carbon-bromine (C-Br) bond on a pyridine ring is an ideal handle for these reactions. It is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, the crucial first step in many catalytic cycles, yet stable enough for the compound to be easily handled and stored. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, has become arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.orglibretexts.org

The general mechanism involves three key steps: oxidative addition of the bromopyridine to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The development of sophisticated phosphine (B1218219) ligands and robust palladium precatalysts has expanded the scope of this reaction to include even less reactive chloro-pyridines and has allowed for remarkable control over regioselectivity in poly-halogenated systems. beilstein-journals.orgnih.gov This allows chemists to selectively couple different positions on the pyridine ring, building molecular complexity in a controlled, step-wise fashion.

| Component | Role and Common Examples | Reference |

|---|---|---|

| Substrate | Organic Halide (e.g., Bromopyridine) | libretexts.org |

| Coupling Partner | Organoboron Reagent (e.g., Arylboronic acid) | organic-chemistry.org |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | libretexts.org |

| Base | Activates boronic acid (e.g., K₂CO₃, Na₂CO₃, KF) | organic-chemistry.org |

| Solvent | Often a mixture of organic solvent and water (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O) | beilstein-journals.org |

Overview of the Research Landscape for 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine

The most logical synthetic route to this molecule is a regioselective Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 3,5-dibromo-2-pyridinamine with one equivalent of 4-methoxyphenylboronic acid. In such di-halogenated pyridines, the bromine at the 5-position is generally more reactive towards palladium-catalyzed coupling than the bromine at the 3-position, which is ortho to the directing amino group. This differential reactivity allows for the selective formation of the desired mono-arylated product.

Once synthesized, this compound serves as a versatile building block for creating more complex molecular architectures. The remaining bromine atom at the 3-position is available for a second, different cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig, or another Suzuki coupling), allowing for the introduction of a third, distinct substituent. Simultaneously, the 2-amino group can be derivatized, for example, through amide bond formation. This dual functionality makes the compound a powerful platform for generating libraries of diverse molecules for screening purposes. Research on structurally similar compounds, such as derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, which have been evaluated for cytotoxic activity, underscores the potential of this scaffold in the development of new therapeutic agents. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O |

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine |

| Monoisotopic Mass | 278.00547 Da |

| Topological Polar Surface Area | 64.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-10-4-2-8(3-5-10)9-6-11(13)12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAWHAIKDIFXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 3 Bromo 5 4 Methoxyphenyl 2 Pyridinamine Synthesis

Analysis of Key Functional Groups and Their Potential Synthetic Precursors

The target molecule possesses three key functionalities on a pyridine (B92270) scaffold: a 2-amino group, a 3-bromo substituent, and a 5-(4-methoxyphenyl) group. Each of these presents distinct opportunities for disconnection and requires specific synthetic equivalents.

The primary disconnections for the target molecule revolve around the formation of the C-C bond for the aryl group and the two C-X bonds (C-Br and C-N) on the pyridine core.

The 2-Amino Group: This group is a powerful electron-donating and ortho-, para-directing group. A direct C-N disconnection suggests an amine and a pyridine electrophile. However, a more common and effective strategy is a Functional Group Interconversion (FGI). lkouniv.ac.in For instance, a nitro group (-NO₂) can be a precursor, which is later reduced to the amino group (-NH₂). chemicalbook.comorgsyn.org This approach is often preferred as nitration reactions on pyridine rings are well-established, and the subsequent reduction is typically high-yielding.

The 5-(4-methoxyphenyl) Group: The bond between the pyridine C5 and the methoxyphenyl ring is a prime candidate for disconnection. This C-C bond formation strongly suggests a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, prized for its tolerance of various functional groups. mdpi.comyoutube.comyoutube.com This disconnection leads to two key precursors: a 5-halopyridine derivative and 4-methoxyphenylboronic acid.

The 3-Bromo Group: The bromine atom at the C3 position can be introduced via electrophilic bromination. The challenge lies in achieving regioselectivity, as the C5 position of a 2-aminopyridine (B139424) is also highly activated. researchgate.netchemindigest.com Therefore, the timing of this bromination step is a critical strategic decision. It could be introduced early on a simple 2-aminopyridine precursor or later in the synthesis on a more complex intermediate.

A summary of the key functional groups and their potential synthetic precursors is presented below.

| Functional Group | Disconnection Type | Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) |

| 2-Amino Group | Functional Group Interconversion (FGI) | Pyridyl-NH₂ | 2-Nitropyridine derivative |

| 5-(4-methoxyphenyl) Group | C-C Bond (Aryl-Aryl) | Pyridyl-5-cation + Aryl anion | 5-Bromo-2-aminopyridine derivative + 4-Methoxyphenylboronic acid |

| 3-Bromo Group | C-Br Bond (Electrophilic) | Pyridyl-3-anion + Br⁺ | 2-Aminopyridine derivative + Electrophilic Bromine Source (e.g., NBS, LiBr/Selectfluor) |

Common Disconnection Strategies for 2-Aminopyridine Systems

Synthesizing substituted 2-aminopyridines can be approached through several strategic disconnections, with the choice depending on the availability of starting materials and the desired substitution pattern.

Starting from a Pre-formed 2-Aminopyridine: This is the most direct approach, where a commercially available 2-aminopyridine is functionalized. For the target molecule, this would involve a sequential or carefully orchestrated bromination and arylation. The primary challenge here is controlling the regioselectivity of these electrophilic substitution and cross-coupling reactions. researchgate.net

Substitution on a 2-Halopyridine Ring: An alternative strategy involves the nucleophilic substitution of a halide (e.g., chloro, bromo) at the C2 position of the pyridine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful contemporary method for forming the C-N bond under relatively mild conditions. nih.gov This approach would involve building the brominated and arylated pyridine core first, followed by the introduction of the amino group in a late-stage key step.

Ring Construction Methods: While less common for simple pyridines, constructing the pyridine ring itself from acyclic precursors is a viable strategy for highly substituted or complex systems. This approach offers maximum flexibility but often involves more synthetic steps.

Functional Group Interconversion (FGI): As mentioned previously, FGI is a powerful tool. numberanalytics.com A common strategy involves the reduction of a 2-nitropyridine. The nitro group acts as a meta-director during electrophilic substitutions, which can be exploited to install other substituents before its conversion to the ortho-, para-directing amino group. For example, reduction of 2-amino-5-bromo-3-nitropyridine (B172296) is a known method to produce 2,3-diamino-5-bromopyridine. orgsyn.org

| Strategy | Description | Advantages | Disadvantages |

| Functionalization of 2-Aminopyridine | Start with 2-aminopyridine and add substituents (Br, Aryl). | Direct, fewer steps if regioselectivity is controlled. | Regioselectivity can be poor; C5 is often favored over C3 for substitution. researchgate.netrsc.org |

| Late-Stage Amination | Build the 3-bromo-5-aryl pyridine core first, then add the amino group via substitution (e.g., Buchwald-Hartwig). | Avoids issues with the directing effects of the amino group during other steps. | Requires a suitable 2-halopyridine precursor; reaction conditions can be sensitive. nih.gov |

| FGI from a Nitro Group | Start with a 2-nitropyridine, add substituents, then reduce the nitro group to an amine. | The nitro group's directing effects can be strategically useful; reduction is usually efficient. chemicalbook.comorgsyn.org | Nitration can sometimes lead to mixtures of isomers. |

Strategic Considerations for Regioselective Bromination and Aryl Substitution at the Pyridine Core

The successful synthesis of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine hinges on the precise control of regiochemistry during the bromination and aryl coupling steps.

Regioselective Bromination: The amino group at C2 strongly activates the C3 and C5 positions for electrophilic attack. Without specific directing groups or reaction conditions, bromination of 2-aminopyridine typically yields 5-bromo-2-aminopyridine as the major product, sometimes with di- or tri-brominated byproducts. researchgate.netchemindigest.com Achieving selective bromination at the C3 position requires a more nuanced approach.

Directing Group Strategies: The introduction of a directing group can block the more reactive C5 position or specifically direct bromination to C3.

Specific Reagent/Condition Control: Certain bromination reagents and conditions have been developed to favor C3 substitution. For example, methods using LiBr in the presence of Selectfluor have been shown to be highly regioselective for the 5-position, highlighting the inherent challenge of C3 functionalization. rsc.orgrsc.org However, specific patented procedures for preparing 2-amino-3-bromopyridine (B76627) describe carefully controlled additions of bromine in organic solvents. patsnap.comgoogle.com

Starting with a C3-Bromo Precursor: The most straightforward strategy is to begin with a commercially available or readily synthesized 2-amino-3-bromopyridine. researchgate.netsigmaaldrich.com This circumvents the regioselectivity problem entirely, shifting the challenge to the subsequent selective arylation at the C5 position.

Regioselective Aryl Substitution: The introduction of the 4-methoxyphenyl (B3050149) group is best accomplished via a Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction involves a palladium catalyst, a base, and an organoboron reagent. youtube.comyoutube.com A plausible synthetic route would start with 2-amino-3,5-dibromopyridine (B40352) . The key to this strategy is the differential reactivity of the two C-Br bonds. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed coupling reactions than the C-Br bond at the 3-position, which is ortho to the amino group and more sterically hindered. This difference in reactivity allows for a selective Suzuki coupling at C5.

A proposed synthetic sequence would be:

Selective Suzuki Coupling: Reaction of 2-amino-3,5-dibromopyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃). mdpi.com This would selectively form the C5-aryl bond, yielding the desired this compound.

| Reaction | Reagents and Conditions | Purpose | Key Finding/Reference |

| Regioselective Bromination | 2-Aminopyridine, Acetic Acid, Bromine (controlled addition) | To synthesize 2-amino-3-bromopyridine or 2-amino-5-bromopyridine (B118841). | The preparation of 2-amino-5-bromopyridine is a high-yield intermediate step for further functionalization. orgsyn.org Specific conditions can yield the 3-bromo isomer. patsnap.comgoogle.com |

| Suzuki-Miyaura Coupling | Bromo-aminopyridine, Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)/water | To form the C-C bond between the pyridine and the phenyl ring. | This is an efficient method for arylating pyridine rings, including those with amino and bromo substituents. mdpi.com |

| Nitro Group Reduction | 5-Bromo-3-nitropyridine, Pd/C, H₂ (or other reducing agents) | To convert a nitro group into an amino group (FGI). | Catalytic hydrogenation is an effective method for this transformation on pyridine rings. chemicalbook.com |

Synthetic Methodologies for 3 Bromo 5 4 Methoxyphenyl 2 Pyridinamine

Synthesis via Directed Bromination of Pyridinamine Precursors

This approach begins with the synthesis of the 5-(4-methoxyphenyl)-2-pyridinamine precursor, which is then subjected to electrophilic bromination. The key challenge in this method is controlling the position of the incoming bromine atom on the pyridine (B92270) ring, which is activated by the electron-donating amino group.

Regioselective Bromination Approaches

The 2-amino group on the pyridine ring is a powerful activating and ortho-, para-directing group. In the case of 5-substituted-2-aminopyridines, electrophilic substitution is strongly directed to the C3 and C5 positions. For the precursor 5-(4-methoxyphenyl)-2-pyridinamine, the C5 position is already occupied, making the C3 position the most electronically favorable site for electrophilic attack. However, over-bromination to form di-bromo products can be a competing reaction. heteroletters.org

Achieving high regioselectivity for C3 bromination can be accomplished by careful selection of the brominating agent and reaction conditions. mdpi.com Some methods use a protecting group on the 2-amino function to modulate its directing strength and prevent N-bromination, though direct bromination is often successful. researchgate.net An alternative strategy involves the use of directing groups that can temporarily coordinate to a reagent and deliver the bromine to a specific location, although this is less common for this particular substitution pattern. nih.gov

Optimization of Reaction Conditions and Brominating Reagents

The outcome of the bromination reaction is highly dependent on the chosen reagent and the conditions employed. A variety of brominating agents can be used, each with different reactivity profiles. mdpi.com

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. mdpi.com It is considered a milder source of electrophilic bromine compared to elemental bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or a chlorinated solvent such as dichloromethane (B109758) (CH2Cl2). mdpi.com Optimization often involves adjusting the stoichiometry of NBS; using a slight excess can lead to the formation of dibrominated byproducts, while careful control can favor the desired mono-brominated product. researchgate.net

Elemental Bromine (Br₂): While highly effective, Br₂ is less selective and can lead to mixtures of mono- and di-brominated products. chemindigest.com The reaction is often performed in a protic solvent like acetic acid. To control the reactivity, the reaction temperature is a critical parameter, often requiring cooling to prevent over-bromination.

Other Reagents: Environmentally benign protocols have been developed using reagents like a bromide-bromate couple (e.g., KBr/KBrO₃) in an aqueous acidic medium, which generates bromine in situ. chemindigest.com Another mild method employs 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant, which has shown high regioselectivity for the 5-position of 2-aminopyridines and could be adapted for the 3-position in 5-substituted analogs. researchgate.net

Below is a table summarizing common bromination conditions.

| Brominating Agent | Solvent | Temperature | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Room Temperature | Mild conditions, good regioselectivity. mdpi.com |

| Bromine (Br₂) | Acetic Acid | 0°C to Room Temp. | Strong reagent, may require careful temperature control. |

| KBr / KBrO₃ | Aqueous Acid / MeCN | 5-10°C | In situ bromine generation, environmentally benign. chemindigest.com |

| 1-Butylpyridinium Bromide / H₂O₂ | Water / Methanol | Not specified | Green oxidant system, high regioselectivity reported. researchgate.net |

Synthesis via Cross-Coupling Approaches of Brominated 2-Aminopyridines

An alternative and highly versatile strategy involves starting with a readily available di-halogenated pyridine, such as 3,5-dibromo-2-aminopyridine, and selectively forming the C5-aryl bond using transition metal-catalyzed cross-coupling reactions. This route offers excellent control and modularity, allowing for the introduction of various aryl groups. The key to this approach is achieving selective reaction at the C5-bromo position over the C3-bromo position.

Copper-Catalyzed N-Arylation (e.g., Ullmann-type Coupling)

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl, or the coupling of an aryl halide with a nucleophile (amine, alcohol). organic-chemistry.org While classic Ullmann conditions are often harsh, requiring high temperatures, modern protocols have been developed that proceed under milder conditions. sci-hub.semdpi.com

For the synthesis of the target molecule, a copper-catalyzed C-C coupling between 3,5-dibromo-2-aminopyridine and a suitable arylating agent like an organoboron or organotin reagent could be envisioned. However, copper is more commonly employed for C-N and C-O bond formation in what are known as Ullmann-type condensations. mdpi.comnih.govnih.gov For instance, the Goldberg reaction, a modification of the Ullmann condensation, is effective for the N-arylation of amides and has been adapted for the synthesis of N-substituted 2-aminopyridines from 2-bromopyridine. nih.gov While less common for the direct C-C arylation in this specific context compared to palladium, copper catalysis remains a viable, lower-cost alternative. thieme.com

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig type)

While the section heading refers to amination, the formation of the C5-(4-methoxyphenyl) bond on a 3,5-dibromo-2-aminopyridine scaffold is a C-C bond-forming reaction. The most prominent and effective method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is analogous to the Buchwald-Hartwig amination in that it relies on a palladium catalyst and specialized phosphine (B1218219) ligands, but it couples an organoboron compound with an aryl halide. organic-chemistry.orgdatapdf.comacs.org

The Suzuki-Miyaura reaction would couple 3,5-dibromo-2-aminopyridine with 4-methoxyphenylboronic acid. nih.gov The selectivity of the reaction, favoring coupling at the C5-position over the C3-position, can often be controlled by the choice of catalyst, ligand, and reaction conditions. The C5 position is generally more reactive in Suzuki couplings on this type of scaffold.

Key components of a typical Suzuki-Miyaura reaction include:

Palladium Precatalyst: Sources like Pd(PPh₃)₄ or Pd(OAc)₂ are common. nih.govmdpi.com

Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic efficiency.

Base: A base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid. nih.gov

Solvent: A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is frequently used. nih.gov

Below is a data table outlining typical catalyst systems for Suzuki-Miyaura couplings.

| Palladium Source | Ligand | Base | Solvent System | Typical Temperature |

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₃PO₄ | 1,4-Dioxane / Water | 85-95 °C nih.gov |

| Pd(OAc)₂ | Buchwald-type phosphine (e.g., SPhos) | K₂CO₃ | Toluene / Water | 100 °C |

| PdCl₂(dppf) | dppf (integral) | Na₂CO₃ | Dimethoxyethane (DME) | 80 °C |

Multi-Component Reaction Strategies to Construct the Pyridine Core

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like substituted pyridinamines in a single step from simple, acyclic precursors. nih.gov This approach minimizes waste and purification steps by building the heterocyclic core and introducing the required substituents simultaneously.

The Chichibabin pyridine synthesis, for example, is a well-known MCR that condenses aldehydes and ketones with ammonia (B1221849) to form the pyridine ring. wikipedia.org While classic Chichibabin reactions often have modest yields, modern variations provide access to highly substituted pyridines. For the target molecule, a conceivable MCR could involve the condensation of a β-keto ester, an enone derived from 4-methoxyacetophenone, a bromine source, and an ammonia source. Another strategy could involve the reaction of enaminones with malononitrile (B47326) and primary amines to generate 2-aminopyridine (B139424) structures, which could be adapted to incorporate the desired functionalities. nih.gov These one-pot strategies are highly convergent and represent a modern approach to the rapid assembly of complex heterocyclic libraries. nih.govnih.gov

Evaluation of Synthetic Route Efficiency and Scalability.google.com

The yield and selectivity of the synthesis are profoundly influenced by the choice of catalyst, ligands, base, and reaction conditions. The key challenge in synthesizing the target compound from a precursor like 3,5-dibromo-2-pyridinamine is achieving selective substitution at the C-5 position.

Catalyst and Ligand Systems: Palladium-based catalysts are most commonly employed for Suzuki-Miyaura reactions. libretexts.org Systems like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine ligand are frequently used. mdpi.com Modern catalyst systems, incorporating bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), have shown remarkable efficiency in coupling challenging substrates, including electron-rich and sterically hindered aryl halides and nitrogen-containing heterocycles. nih.govnih.gov These advanced catalysts can operate under mild conditions and often provide high yields where traditional catalysts fail. nih.gov

Selectivity: In the Suzuki-Miyaura coupling of 3,5-dibromopyridines, substitution generally occurs preferentially at the C-5 position over the C-3 position. This selectivity is attributed to the differing electronic environments of the two bromine-substituted carbons. However, the degree of selectivity can be controlled by the choice of the ligand. Studies on 2,4-dichloropyridines have demonstrated that ligand-controlled selectivity is achievable, where a Pd/IPr catalytic system can effectively direct the coupling to the C-4 position. nih.gov While the free amino group at the C-2 position can potentially inhibit the catalyst by coordinating to the metal center, modern catalytic systems are often robust enough to tolerate unprotected amines, obviating the need for additional protection and deprotection steps. nih.govnih.gov

Below is a comparative table illustrating the impact of different catalytic systems on the yield of related bromo-aryl-pyridine syntheses.

| Catalyst System | Aryl Halide Substrate | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(dppp)Cl₂ | (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | Methyl Zinc Compound | 91.7 | google.com |

| Pd(dppf)Cl₂ | (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | Methyl Zinc Compound | 28.2 | google.com |

| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | 60 | mdpi.com |

| Pd/IPr / K₃PO₄ | 2,4-dichloropyridine | 4-methoxyphenylboronic acid | Good to Moderate | nih.gov |

| XPhos Precatalyst / K₃PO₄ | 3-Bromoindazole | 3-Fluorobenzeneboronic acid | 95 | nih.gov |

Scaling the synthesis of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, cost-effectiveness, and process robustness.

Catalyst Efficiency and Cost: The choice of catalyst is a primary driver of cost on an industrial scale. While highly efficient, sophisticated palladium and ligand systems can be expensive. Therefore, optimizing catalyst loading (the amount of catalyst used relative to the starting material) is crucial. Minimizing the catalyst concentration without significantly impacting yield and reaction time is a key goal of process optimization. mdpi.com The higher efficiency and lower cost of nickel catalysts, as demonstrated in related syntheses, make them an attractive option for large-scale manufacturing. google.com Catalyst recovery and recycling are also important considerations for improving the economic and environmental profile of the process.

Reaction Conditions and Safety: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for a safe and efficient industrial process. Reactions are ideally run at the lowest possible temperature and under atmospheric pressure to reduce energy consumption and equipment costs. The choice of solvent is also critical; it must be effective for the reaction, easily recoverable, and have a favorable safety and environmental profile. Solvents like 1,4-dioxane are effective but pose safety concerns, leading to a search for alternatives in industrial applications. mdpi.com

Process Optimization and Modern Manufacturing: For large-scale production, batch processing can be inefficient. Modern manufacturing techniques, such as flow chemistry, offer significant advantages. In a flow process, reactants are continuously pumped through a reactor where they mix and react. googleapis.com This method allows for better control over reaction parameters, improved heat transfer, enhanced safety (as only small quantities are reacting at any given time), and can lead to higher yields and purity. googleapis.com A patent describing a related synthesis highlights the adaptability of the process to large-scale manufacturing, emphasizing the minimization of side products as a key advantage. google.com The purification of the final product must also be scalable; moving from chromatographic purification, which is common in the lab, to methods like crystallization is necessary for industrial production. google.com

Reactivity and Advanced Functionalization of 3 Bromo 5 4 Methoxyphenyl 2 Pyridinamine

Transformations Involving the Bromine Substituent

The carbon-bromine bond at the 3-position of the pyridine (B92270) ring is the principal site for derivatization. Its strategic location, ortho to the directing amino group, makes it a versatile precursor for the synthesis of more complex, highly substituted pyridine structures through reactions such as palladium-catalyzed cross-couplings and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the functionalization of aryl halides, including halogenated pyridines. acs.org These methods offer a modular approach to construct complex molecular architectures under relatively mild conditions. For 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine, the C-Br bond readily participates in oxidative addition to a palladium(0) center, initiating the catalytic cycle for several named reactions. wikipedia.orglibretexts.org However, the proximal amino group in 3-halo-2-aminopyridines can pose challenges by coordinating to the palladium catalyst, potentially retarding the reaction. nih.gov Overcoming this requires careful selection of ligands and reaction conditions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide. nih.gov This reaction is particularly effective for functionalizing this compound by introducing new aryl or heteroaryl substituents at the C3 position. Research on similar 2-amino-3-bromopyridine (B76627) substrates demonstrates that the coupling often proceeds efficiently without the need to protect the primary amino group. acs.org A range of palladium catalysts and conditions have been developed to facilitate this transformation, accommodating a wide variety of boronic acids. acs.orgnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine Analogs

| Catalyst System | Base | Solvent | Substrate Scope (Boronic Acid) | Typical Yield | Reference |

| Pd(dppb)Cl₂ | Na₂CO₃ | Toluene (B28343)/Water | Arylboronic acids | High | acs.org |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Arylboronic acids | Good to Excellent | acs.org |

| XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane (B91453)/Water | p-Methoxyphenylboronic acid | Good | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | DME | Phenylboronic acid | Moderate to High | acs.org |

This table is illustrative, based on reactions with analogous 3-bromo-2-aminopyridine substrates.

The Heck reaction facilitates the vinylation of aryl halides, forming a new carbon-carbon bond between the C3 position of the pyridine ring and an olefin. organic-chemistry.org This transformation involves the palladium-catalyzed reaction of this compound with an alkene in the presence of a base. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. nih.gov While the direct application to this compound is not extensively documented in the provided sources, the reaction is broadly applicable to bromo-heterocycles, including bromoindazoles, suggesting its feasibility. beilstein-journals.orgnih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction efficiency. nih.gov

Table 2: Potential Heck Coupling Reactions with this compound

| Olefin Partner | Expected Product Structure | Catalyst System (Typical) | Base (Typical) | Reference |

| n-Butyl acrylate | (E)-Butyl 3-(2-amino-5-(4-methoxyphenyl)pyridin-3-yl)acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | organic-chemistry.orgnih.gov |

| Styrene | (E)-3-(2-Amino-5-(4-methoxyphenyl)pyridin-3-yl)styrene | Pd(OAc)₂ | K₂CO₃ | mdpi.com |

| Cyclohexene | 3-(Cyclohex-1-en-1-yl)-5-(4-methoxyphenyl)-2-pyridinamine | PdCl₂(PPh₃)₂ | NaOAc | organic-chemistry.org |

This table presents expected outcomes based on the general principles of the Heck reaction.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org Studies on 2-amino-3-bromopyridines show that they are excellent substrates for Sonogashira coupling, reacting with a wide array of terminal alkynes to produce 3-alkynyl-2-aminopyridine derivatives in good to excellent yields. researchgate.netscirp.org The reaction conditions are generally mild and tolerant of various functional groups on the alkyne partner, including aryl, alkyl, and cyclopropyl (B3062369) groups. researchgate.netscirp.org This makes it a valuable tool for introducing alkynyl moieties onto the this compound scaffold.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

| Alkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Amino-3-(phenylethynyl)pyridine | >90% | researchgate.netscirp.org |

| 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | >90% | researchgate.net |

| Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Amino-3-(cyclopropylethynyl)pyridine | 88% | researchgate.net |

| 1-Decyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 85% | researchgate.net |

Data is based on reactions with the parent 2-amino-3-bromopyridine substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to N-substituted derivatives of this compound at the C3 position. However, the amination of unprotected 3-halo-2-aminopyridines presents specific challenges, as the substrate's amidine-like structure can chelate the palladium catalyst, inhibiting the reaction. nih.gov To address this, specialized catalyst systems employing sterically hindered biarylmonophosphine ligands, such as RuPhos and BrettPhos, have been developed. nih.govresearchgate.net These catalysts, when used with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), effectively couple both primary and secondary amines to the 3-position of the pyridine ring. nih.govresearchgate.net

Table 4: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

| Amine Type | Catalyst System | Base | Solvent | Outcome | Reference |

| Secondary (e.g., Morpholine) | RuPhos-precatalyst | LiHMDS | THF | Moderate to Good Yields | nih.govresearchgate.net |

| Primary (e.g., Cyclopentylamine) | BrettPhos-precatalyst | LiHMDS | THF | Good Yields (78%) | nih.gov |

| Primary (e.g., Benzylamine) | BrettPhos-precatalyst | LiHMDS | THF | Moderate to Good Yields | nih.gov |

This table summarizes findings from studies on the parent 3-bromo-2-aminopyridine substrate.

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. semanticscholar.org This pathway is typically efficient only on electron-deficient aromatic systems, where electron-withdrawing groups (such as nitro or cyano) are present in positions ortho or para to the leaving group. semanticscholar.orgnih.gov

For pyridine derivatives, the inherent electron-deficient nature of the ring can facilitate SNAr, but this reactivity is most pronounced at the C2 and C4 positions. acs.orgstackexchange.com The C3 and C5 positions are significantly less activated towards nucleophilic attack. In the case of this compound, the bromine is at the less reactive C3 position. Furthermore, the C2-amino group is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, the C3-Br bond in this molecule is generally inert to classical SNAr reactions under standard conditions. nih.gov

The typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov This is in contrast to many palladium-catalyzed reactions where iodides and bromides are more reactive than chlorides. Displacing the bromine atom on this specific substrate via an SNAr pathway would likely require harsh reaction conditions or the use of specialized catalytic systems designed to activate the C-Br bond toward nucleophilic attack, a less common approach compared to the versatile palladium-catalyzed cross-coupling methods. researchgate.net

Reductive Debromination and Hydrogenation

The bromine atom at the C-3 position of the pyridine ring and the aromatic system itself are susceptible to reductive transformations.

Reductive Debromination: The carbon-bromine bond can be selectively cleaved to yield 5-(4-methoxyphenyl)-2-pyridinamine. This transformation is typically achieved through catalytic hydrogenation, where a palladium on carbon (Pd/C) catalyst is used in the presence of a hydrogen source and a base, such as sodium acetate (B1210297) or triethylamine. The base neutralizes the hydrobromic acid that is formed during the reaction. Alternative methods include the use of other reducing agents like hypophosphorous acid or zinc dust in acetic acid.

Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring, a common scaffold in pharmaceuticals. rsc.org This full hydrogenation requires more forcing conditions than debromination and is often accomplished using catalysts such as rhodium on carbon (Rh/C), rhodium(III) oxide (Rh₂O₃), or Raney nickel under elevated hydrogen pressure and temperature. rsc.orgacs.orgwikipedia.org The choice of catalyst and reaction conditions is crucial to control the extent of reduction and to avoid over-reduction of the phenyl ring. rsc.org Milder reducing agents like lithium aluminium hydride may yield partially hydrogenated dihydropyridine (B1217469) or tetrahydropyridine (B1245486) products. wikipedia.org Recent developments have shown that iridium(III) complexes can catalyze the ionic hydrogenation of substituted pyridines to piperidines, tolerating sensitive functional groups like bromo substituents. chemrxiv.org

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Debromination | Pd/C, H₂, NaOAc, MeOH | Debrominated Pyridine | wikipedia.org |

| Hydrogenation | Rh₂O₃, H₂ (5 bar), TFE, 40°C | Piperidine | rsc.org |

| Hydrogenation | Raney Ni, H₂, High T & P | Piperidine | wikipedia.org |

| Ionic Hydrogenation | Ir(III) catalyst, H₂ source | Piperidine | chemrxiv.org |

| Partial Reduction | LiAlH₄, Ether | Dihydropyridine | wikipedia.org |

Functionalization of the 2-Pyridinamine Moiety

The exocyclic amino group is a versatile handle for a wide range of chemical modifications, including acylation, sulfonylation, alkylation, and cyclization reactions.

Acylation: The 2-amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Studies on 2-aminopyridine (B139424) show that reaction with agents like benzoyl chloride or acetic anhydride (B1165640) typically occurs directly at the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct. semanticscholar.org The choice of solvent can be critical; for instance, the reaction of 2-aminopyridine with benzoyl chloride in pyridine yields the monobenzoyl derivative, while in acetone, a dibenzoyl product can be formed. publish.csiro.au

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine affords the corresponding sulfonamides. researchgate.net These reactions provide a straightforward method to install sulfonyl groups, which are important pharmacophores. researchgate.net The synthesis of N-heteroaryl substituted benzene (B151609) sulphonamides has been achieved through the simple condensation of a sulfonyl chloride with a substituted heteroaromatic amine. researchgate.net

| Reagent | Base | Solvent | Product | Reference(s) |

| Benzoyl Chloride | Pyridine | Pyridine | N-(pyridin-2-yl)benzamide | publish.csiro.au |

| Acetic Anhydride | - | Acetone | N-(pyridin-2-yl)acetamide | publish.csiro.au |

| Benzenesulfonyl Chloride | Pyridine | Acetone | N-(pyridin-2-yl)benzenesulfonamide | researchgate.net |

Direct Alkylation: Direct alkylation of the 2-amino group can be challenging as alkylation can also occur at the pyridine ring nitrogen, leading to pyridinium (B92312) salt formation. publish.csiro.au However, under specific conditions, N-alkylation can be achieved.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of the 2-amino group with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. youtube.com This method is highly versatile and allows for the introduction of a wide variety of alkyl and arylalkyl substituents. For example, N-monosubstituted 2-aminopyridines can be formed in high yield by refluxing the corresponding pre-formed Schiff bases in a formic acid-cumene solution. researchgate.net

The 2-aminopyridine moiety is a key precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. This scaffold is present in numerous marketed drugs. The synthesis typically involves the condensation of the 2-aminopyridine with an α-haloketone, such as 3-bromopentane-2,4-dione, in a reaction known as the Tschitschibabin (or Chichibabin) synthesis. Another modern approach involves the cycloaddition of 2-aminopyridines with propargyl alcohols, promoted by reagents like sodium periodate (B1199274) (NaIO₄) and tert-butyl hydroperoxide (TBHP), to yield C3-carbonylated imidazopyridines.

Reactivity of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group provides another site for functionalization, primarily through electrophilic aromatic substitution.

The phenyl ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. Conversely, the pyridine ring, being an electron-deficient system, acts as a deactivating group on the phenyl ring. gcwgandhinagar.comlibretexts.org

The methoxy group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The position para to the methoxy group is already substituted by the pyridine ring. Therefore, electrophilic attack is expected to occur at the positions ortho to the methoxy group (C-3' and C-5' of the phenyl ring). The pyridinyl substituent is a meta-directing deactivator. The positions meta to the point of attachment of the pyridine ring are also the C-3' and C-5' positions. In this case, the directing effects of the activating methoxy group and the deactivating pyridinyl group are synergistic, reinforcing substitution at the positions ortho to the methoxy group.

Typical EAS reactions include:

Nitration: Using nitric acid in sulfuric acid would introduce a nitro group, likely at the C-3' position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would install a halogen atom at the C-3' position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid like AlCl₃, would also be directed to the C-3' position.

It is important to note that the pyridine nitrogen can be protonated or complex with the Lewis acid under the harsh conditions of many EAS reactions, which would further enhance the deactivating effect of the pyridinyl substituent. gcwgandhinagar.comlibretexts.org

| Reaction | Reagents | Predicted Major Product | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-(3-nitro-4-methoxyphenyl)-2-pyridinamine | gcwgandhinagar.comrsc.org |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-(3-bromo-4-methoxyphenyl)-2-pyridinamine | wikipedia.org |

| Acylation | RCOCl, AlCl₃ | 3-Bromo-5-(3-acyl-4-methoxyphenyl)-2-pyridinamine | wikipedia.org |

Demethylation of the Methoxy Group to Hydroxyphenyl Derivatives

The conversion of the 4-methoxyphenyl group in this compound to a 4-hydroxyphenyl moiety is a critical transformation. This demethylation reaction unmasks a phenolic hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophore in medicinal chemistry. The selection of an appropriate demethylating agent is crucial to ensure high yields and to avoid unwanted side reactions on the bromo and amino substituents.

A variety of reagents are known for the cleavage of aryl methyl ethers. wikipedia.orgresearchgate.net Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose, typically employed in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures. researchgate.net The reaction proceeds via the formation of a Lewis acid-base adduct between the boron center and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org

Another effective method involves the use of pyridinium hydrochloride heated to high temperatures (around 180-220 °C), often without a solvent. wikipedia.orgsemanticscholar.org This classical method, known as the Zeisel-Prey ether cleavage, is particularly effective for robust molecules. wikipedia.org For substrates sensitive to harsh conditions, milder alternatives have been developed. For instance, pyridinium p-toluenesulfonate under microwave irradiation offers a solvent-free and often faster method for demethylation. researchgate.net Thiolate-mediated demethylation, for example using sodium methylthiolate (NaSMe) in a solvent like N,N-dimethylformamide (DMF), provides another alternative, particularly when other functional groups are sensitive to acidic conditions. researchgate.net

The choice of demethylation agent for this compound would depend on the desired reaction conditions and the compatibility of the other functional groups. Below is a table summarizing potential demethylation methods that could be adapted for this substrate.

| Reagent/Conditions | Description | Potential Advantages | Potential Challenges |

| Boron Tribromide (BBr₃) in DCM | A strong Lewis acid that effectively cleaves aryl methyl ethers at low temperatures. wikipedia.orgresearchgate.net | High efficiency and well-established methodology. | Requires careful handling due to its reactivity and moisture sensitivity. Potential for side reactions with the amino group. |

| Pyridinium Hydrochloride (melt) | High-temperature reaction (180-220 °C) without solvent. wikipedia.orgsemanticscholar.org | Simple procedure, no solvent required. | Harsh conditions may not be suitable for all substrates. |

| Pyridinium p-toluenesulfonate (microwave) | Solvent-free reaction under microwave irradiation. researchgate.net | Rapid reaction times and potentially milder conditions than traditional heating. | Requires specialized microwave equipment. |

| Sodium Methylthiolate (NaSMe) in DMF | A nucleophilic demethylation method. researchgate.net | Effective under basic conditions, which can be advantageous for acid-sensitive substrates. | The reagent has an unpleasant odor and requires anhydrous conditions. |

The successful synthesis of the corresponding 3-bromo-5-(4-hydroxyphenyl)-2-pyridinamine would yield a valuable intermediate for further derivatization, such as etherification or esterification of the newly formed phenolic hydroxyl group.

Selective Dual-Site and Multi-Site Functionalization Strategies

The structure of this compound presents three primary sites for functionalization: the bromine atom at the 3-position, the amino group at the 2-position, and the aromatic rings. The distinct reactivity of these sites allows for selective and sequential modifications, leading to complex molecular architectures.

The bromine atom is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. sigmaaldrich.com For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the C3 position.

The amino group at the C2 position can undergo a range of reactions typical of primary aromatic amines. These include acylation to form amides, alkylation, and diazotization followed by substitution. The amino group can also direct ortho-metalation, although the presence of the bromine atom at C3 sterically hinders this approach for the C3 position.

Selective functionalization requires careful planning of the reaction sequence to exploit the differential reactivity of these sites. For example, the bromine atom can be selectively targeted with a cross-coupling reaction while the amino group is protected, or vice versa. The development of orthogonal functionalization strategies, where one site can be reacted without affecting the others, is of significant interest.

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of molecular complexity from simple starting materials in a single step. nih.govrsc.orgnih.gov An appropriately designed MCR could potentially involve the amino group of this compound as one of the components, leading to the formation of fused heterocyclic systems. For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, could be a viable route to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org

A hypothetical dual-site functionalization strategy could involve an initial Suzuki coupling at the C3-bromo position, followed by N-functionalization of the amino group. The choice of catalysts and reaction conditions would be critical to ensure selectivity and high yields at each step.

Below is a table outlining potential selective functionalization strategies for this compound:

| Reaction Type | Target Site | Reagents and Conditions | Potential Product |

| Suzuki Coupling | C3-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3-Aryl-5-(4-methoxyphenyl)-2-pyridinamine derivative |

| Sonogashira Coupling | C3-Br | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N) | 3-Alkynyl-5-(4-methoxyphenyl)-2-pyridinamine derivative |

| N-Acylation | C2-NH₂ | Acyl chloride or anhydride, base (e.g., pyridine) | N-(3-Bromo-5-(4-methoxyphenyl)pyridin-2-yl)amide derivative |

| Groebke–Blackburn–Bienaymé Reaction | C2-NH₂ and N1 | Aldehyde, isocyanide, catalyst (e.g., I₂) | Fused imidazo[1,2-a]pyridine derivative |

The strategic and selective functionalization of this compound at its various reactive sites opens up a vast chemical space for the synthesis of novel and complex molecules with tailored properties.

Advanced Spectroscopic and Structural Analysis of 3 Bromo 5 4 Methoxyphenyl 2 Pyridinamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of chemical structures by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and thus the molecular formula of a compound with a high degree of confidence. Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for analyzing polar molecules like pyridinamine derivatives. beilstein-journals.orgmdpi.com

In the analysis of various bromo-methoxyphenyl derivatives, HRMS with ESI has been successfully employed to confirm the formation of reaction products. beilstein-journals.org For instance, the exact mass of a derivative, N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine, was calculated to be 292.02113 Da, which corresponds to the molecular formula C₁₃H₁₃BrN₂O. nih.gov This level of accuracy helps differentiate between compounds with the same nominal mass but different elemental compositions. The technique is also used to characterize unexpected products, such as a new triazol-3-one derivative, where HRMS was essential for identifying its structure. mdpi.com

Table 1: HRMS Data for Selected Bromo-Methoxyphenyl Derivatives

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Ionization Method | Source(s) |

|---|---|---|---|---|

| N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine | C₁₃H₁₃BrN₂O | 292.02113 | ESI | nih.gov |

| 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | C₁₃H₁₃BrN₂O | 292.02113 | ESI | nih.gov |

This interactive table allows for sorting and filtering of HRMS data for related compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For bromo-methoxyphenyl-pyridinamine derivatives, ¹H and ¹³C NMR are fundamental for initial characterization. beilstein-journals.org In the ¹H NMR spectrum of 3-bromo-5-nitropyridin-2-amine, a related compound, signals appear at δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), and 5.67 (brs, 2H), corresponding to the pyridine (B92270) ring protons and the amine protons, respectively. echemi.com Similarly, the ¹H NMR spectrum of 2-Bromo-4-methoxyphenol shows characteristic signals for the aromatic protons and the methoxy (B1213986) group protons at δ 7.01, 6.94, 6.78, and 3.75 ppm. beilstein-journals.org The corresponding ¹³C NMR provides data on the carbon skeleton of these molecules. beilstein-journals.org

Table 2: Representative ¹H NMR Data for Related Pyridine and Phenol Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Couplings (J, Hz) | Source(s) |

|---|---|---|---|

| 3-Bromo-5-nitropyridin-2-amine | CDCl₃ | 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H) | echemi.com |

| 2-Bromo-4-methoxyphenol | CDCl₃ | 7.01 (d, J=2.88 Hz, 1H), 6.94 (d, J=8.91 Hz, 1H), 6.78 (dd, J=2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) | beilstein-journals.org |

This interactive table displays key ¹H NMR signals for compounds related to the core structure.

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. These techniques reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. This allows for the precise assignment of carbon and nitrogen signals based on their attached protons.

For complex heterocyclic systems like derivatives of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine, these 2D NMR methods are vital. For example, in the structural characterization of a new triazol-3-one, 1D and 2D NMR techniques were essential for confirming its structure. mdpi.com The use of HSQC and HMBC (Heteronuclear Multiple Bond Correlation) allows for the mapping of the entire molecular framework by identifying short-range and long-range C-H correlations.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for analyzing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for characterizing supramolecular structures. Different polymorphs can have distinct physical properties, and ssNMR can identify and quantify these forms. bruker.com

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are standard in ssNMR. Modern advancements, such as the development of cryogenically cooled probes (CPMAS CryoProbe), have significantly increased sensitivity, allowing for the analysis of very small sample quantities. bruker.com Automated systems can now precisely adjust the magic angle spinning position, which is critical for obtaining high-resolution spectra in the solid state. bruker.com While specific ssNMR studies on this compound are not widely reported, the technique's utility in analyzing related pharmaceutical compounds for polymorphic purity and structural integrity is well-established. bruker.com

X-Ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and absolute configuration, can be generated.

For derivatives of the target compound, X-ray crystallography provides definitive structural proof. In the crystal structure of a related Fe(II) complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand, the analysis revealed a distorted octahedral coordination environment around the central iron ion. nih.gov The study also quantified intermolecular contacts using Hirshfeld surface analysis, showing significant contributions from H···H (34.2%), H···C (25.2%), and H···Br (13.2%) interactions, which dictate the crystal packing. nih.gov

In another example, the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile shows that the molecules are linked by C—H···N interactions to form ribbons arranged in a herringbone pattern. researchgate.net This detailed structural information is invaluable for understanding the solid-state properties and intermolecular forces governing the material.

Table 3: Crystallographic Data for a Related Derivative: (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆BrNS | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.1347 (5) | researchgate.net |

| b (Å) | 7.1124 (3) | researchgate.net |

| c (Å) | 19.8245 (13) | researchgate.net |

| V (ų) | 864.99 (10) | researchgate.net |

This interactive table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation (FTIR) or scatter incident light (Raman).

FTIR is widely used to identify characteristic functional groups. For example, the presence of an amine (N-H), a methoxy (C-O), an aromatic ring (C=C), and a carbon-bromine (C-Br) bond in this compound would give rise to distinct absorption bands in the IR spectrum. In the characterization of a related triazol-3-one, FTIR spectroscopy was used alongside NMR and HRMS to confirm the structure. mdpi.com The technique is also invaluable for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. While specific FTIR and Raman spectra for the title compound are not detailed in the provided search results, the general application of these methods is standard practice in synthetic chemistry for routine characterization. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 5 4 Methoxyphenyl 2 Pyridinamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic distribution. For a molecule like 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine, DFT studies would provide fundamental insights into its stability and chemical behavior. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting reactivity towards electrophiles. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and methoxyphenyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. The LUMO is often distributed over the electron-deficient parts of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

The reactivity of a molecule can often be understood by examining these frontier orbitals. FMO analysis is a convenient method because it simplifies complex orbital interactions by focusing on the two most important orbitals involved in chemical reactions.

| Parameter | Description | Significance in Reactivity Prediction |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Characterizes the electron-donating ability of the molecule. Higher energy indicates stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Characterizes the electron-accepting ability of the molecule. Lower energy indicates stronger electrophilicity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Electrostatic Potential Surface (EPS) Mapping for Understanding Intermolecular Interactions

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these regions would be expected around the nitrogen and oxygen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the amine group would represent such positive regions.

Green Regions: Represent areas of neutral or near-zero potential.

The EPS map is invaluable for predicting how a molecule will interact with other molecules, including solvents, receptors, or other reactants. It provides a guide to non-covalent interactions like hydrogen bonding and electrostatic attractions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions. By simulating the reaction at a molecular level, researchers can understand the step-by-step transformations, identify key intermediates, and determine the factors that control the reaction's outcome.

Transition State Characterization for Key Catalytic Cycles and Transformations

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Identifying and characterizing the geometry and energy of transition states is fundamental to understanding a reaction mechanism. Computational methods can locate these structures and confirm they are true transition states by vibrational frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate). For reactions involving this compound, such as cross-coupling reactions, characterizing the transition states of oxidative addition, transmetalation, and reductive elimination steps would be crucial.

Energy Profile Calculations for Preferred Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative description of the reaction pathway, with the activation energy (the energy difference between the reactants and the transition state) determining the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable or preferred reaction mechanism can be identified. This allows for predictions of reaction outcomes and can guide the optimization of reaction conditions.

| Component of Energy Profile | Description | Significance |

| Reactants/Products | The starting materials and final compounds of a reaction. | Their relative energies determine the overall thermodynamics (exothermic or endothermic). |

| Intermediates | Stable or semi-stable species formed during the reaction. | Represent local energy minima on the reaction pathway. |

| Transition States (TS) | The highest energy point between reactants and products or intermediates. | The energy of the TS determines the activation energy and thus the reaction rate. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur (ETS - EReactant). | A lower activation energy corresponds to a faster reaction rate. |

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to the rotation around single bonds.

Conformational Analysis: This involves systematically exploring the potential energy surface of a molecule to identify all stable conformations (local energy minima) and the energy barriers for converting between them. For this compound, this would involve studying the rotation around the single bond connecting the pyridine (B92270) and methoxyphenyl rings to find the most stable three-dimensional structure.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can simulate the dynamic behavior of a molecule, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., a solvent). These simulations can reveal how the molecule behaves at a given temperature and how it might interact with a biological target, offering a more dynamic picture than static quantum chemical calculations.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry serves as a powerful tool to predict the spectroscopic properties of molecules, offering insights that can aid in the interpretation and validation of experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable predictions for its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed assignment of spectral features to specific molecular motions, electronic environments, and transitions.

Methodologies such as DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and a suitable basis set like 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. nih.govnih.gov For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating chemical shifts. nih.govscielo.org.za Electronic transitions, which are the basis for UV-Vis spectroscopy, are typically calculated using Time-Dependent DFT (TD-DFT). scielo.org.zaphyschemres.org These theoretical spectra provide a baseline for comparison with experimental results, helping to confirm the molecular structure and understand its electronic properties.

Predicted Infrared (IR) Spectroscopy

Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to specific molecular vibrations. For this compound, key vibrational modes include the stretching of the N-H bonds in the amino group, C-H bonds in the aromatic rings and methoxy (B1213986) group, C=C and C=N bonds within the rings, and the C-Br and C-O bonds. Computational software calculates these harmonic vibrational frequencies, which are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. scispace.com

The predicted spectrum would allow for the unambiguous assignment of prominent peaks. For example, the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group are expected in a distinct region, as are the characteristic absorptions from the methoxyphenyl and bromo-substituted pyridine rings.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 | 3400-3500 |

| N-H Symmetric Stretch | -NH₂ | ~3350 | 3300-3400 |

| Aromatic C-H Stretch | Pyridine & Phenyl Rings | ~3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | -OCH₃ | ~2950, ~2840 | 2960-2850 |

| C=C / C=N Ring Stretch | Pyridine & Phenyl Rings | ~1610, ~1580, ~1480 | 1620-1450 |

| N-H Scissoring (Bend) | -NH₂ | ~1625 | 1650-1580 |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | 1275-1200 |

| C-O-C Symmetric Stretch | Aryl Ether | ~1030 | 1075-1020 |

| C-Br Stretch | Aryl Halide | ~650 | 700-550 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculations are performed on the optimized molecular geometry, and the resulting shielding tensors are typically referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts (δ). Predicted spectra are invaluable for assigning signals in complex experimental spectra, especially for molecules with multiple aromatic protons and carbons in similar electronic environments.

For this compound, calculations would predict distinct signals for the protons of the amino group, the methoxy group, and the two aromatic rings. Similarly, each unique carbon atom in the molecule would have a predicted ¹³C chemical shift, with quaternary carbons and carbons bonded to electronegative atoms (N, O, Br) showing characteristic downfield shifts.

| Atom Type | Atom Position (Exemplary) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine Ring H | ~8.1, ~7.5 |

| ¹H | Phenyl Ring H (ortho to -OCH₃) | ~7.0 |

| ¹H | Phenyl Ring H (meta to -OCH₃) | ~7.4 |

| ¹H | -NH₂ | ~5.5 (broad) |

| ¹H | -OCH₃ | ~3.85 |

| ¹³C | C-NH₂ (Pyridine) | ~158 |

| ¹³C | C-Br (Pyridine) | ~108 |

| ¹³C | C-O (Phenyl) | ~160 |

| ¹³C | Other Aromatic C | ~114-145 |

| ¹³C | -OCH₃ | ~55.5 |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy